
Chloroquine phosphate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of chloroquine phosphate involves the reaction of 4,7-dichloroquinoline with 4-diethylamino-1-methylbutylamine. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is then converted to its phosphate salt form by reaction with phosphoric acid .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The crystalline substance is then formulated into tablets or other dosage forms for medical use .
Types of Reactions:
Reduction: Although less common, chloroquine can also participate in reduction reactions under specific conditions.
Substitution: Chloroquine can undergo substitution reactions, particularly at the amino group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Desethylchloroquine: A primary metabolite formed through oxidation.
Bisdesethylchloroquine: Another metabolite formed through further oxidation.
Scientific Research Applications
Antimalarial Use
Chloroquine phosphate is primarily used to treat malaria caused by Plasmodium falciparum, particularly in areas where the parasite is not resistant to chloroquine. The drug works by inhibiting the heme polymerization process within the malaria parasite, leading to its death.
Dosage and Administration
- Initial Dose : 1 g of this compound (600 mg of chloroquine) followed by 500 mg (300 mg of chloroquine) at 6, 24, and 48 hours post-initial dose .
- For P. ovale or P. vivax : Requires additional treatment with an 8-aminoquinoline antimalarial for a radical cure .
Autoimmune Diseases
This compound is also utilized in managing autoimmune diseases such as rheumatoid arthritis and lupus erythematosus. Its immunomodulatory effects help reduce inflammation and modulate immune responses.
Antiviral Properties
Research has indicated that this compound exhibits antiviral activity against various viruses, including coronaviruses. During the COVID-19 pandemic, it was investigated for its potential to treat SARS-CoV-2 infections.
Clinical Findings
- A multicenter study in Guangdong Province recommended this compound for patients diagnosed with COVID-19, suggesting it could improve treatment success rates and shorten hospital stays .
- Initial studies showed that chloroquine could inhibit viral replication in vitro and demonstrated some efficacy in clinical settings .
Cancer Research
Chloroquine's role in oncology has gained attention due to its ability to enhance the effectiveness of certain chemotherapeutic agents. It is being studied for its potential to inhibit tumor growth and metastasis.
Case Studies
- Research indicates that chloroquine can sensitize cancer cells to chemotherapy by inhibiting autophagy pathways that cancer cells exploit for survival .
Summary Table of Applications
Mechanism of Action
The precise mechanism by which chloroquine exerts its antimalarial effects is not fully understood. it is believed to involve the inhibition of heme polymerase in malarial trophozoites, preventing the conversion of toxic heme to non-toxic hemozoin. This leads to the accumulation of toxic heme within the parasite, ultimately killing it . Chloroquine also interacts with DNA, inhibiting certain enzymes and interfering with the biosynthesis of nucleic acids .
Comparison with Similar Compounds
Quinine: Another antimalarial drug with a similar mechanism of action.
Hydroxychloroquine: A derivative of chloroquine with similar uses but a different safety profile.
Mefloquine: An antimalarial drug with a different chemical structure but similar therapeutic effects.
Uniqueness of Aralen Phosphate: Aralen phosphate is unique due to its specific chemical structure, which includes a chlorine atom at the seventh position of the quinoline ring. This structural feature is crucial for its antimalarial activity . Additionally, its ability to inhibit heme polymerase and interact with DNA sets it apart from other antimalarial drugs .
Biological Activity
Chloroquine phosphate, a well-known antimalarial drug, has garnered attention for its diverse biological activities beyond its primary use. This article examines the compound's biological activity, including its mechanisms of action against various pathogens, interactions with other drugs, and potential therapeutic applications in different diseases.
Overview of this compound
This compound is a 4-aminoquinoline derivative primarily used in the treatment and prevention of malaria. Its mechanism involves the inhibition of heme polymerization in the malaria parasite, leading to toxic accumulation of free heme. Additionally, chloroquine has been shown to exhibit antiviral properties, particularly against SARS-CoV-2, the virus responsible for COVID-19.
- Antimalarial Activity : Chloroquine disrupts the lysosomal function in Plasmodium species by raising the pH within the digestive vacuole, impairing the parasite's ability to degrade hemoglobin and utilize heme for its metabolism.
- Antiviral Effects : Research indicates that chloroquine can inhibit SARS-CoV-2 infection by:
- Antibacterial Properties : A study demonstrated that chloroquine could enhance the antibacterial activity of ciprofloxacin against certain Gram-negative bacteria. The interaction varied based on bacterial strain, indicating a complex relationship between these drugs .
Antiviral Activity Against SARS-CoV-2
In vitro studies have shown that chloroquine exhibits significant antiviral activity against SARS-CoV-2 with effective concentrations (EC50) ranging from 1.13 μM to 5.47 μM depending on the timing of administration relative to viral infection .
Antibacterial Activity
The antibacterial effects of chloroquine were evaluated in combination with ciprofloxacin against various clinical isolates:
- Pseudomonas aeruginosa : Some strains showed enhanced susceptibility to ciprofloxacin when combined with chloroquine.
- Klebsiella pneumoniae : Similar enhancements were observed.
- Notably, certain strains lost sensitivity to ciprofloxacin in the presence of chloroquine, highlighting the need for careful consideration in clinical settings .
COVID-19 Treatment
A clinical study involving approximately 100 patients reported that chloroquine could reduce hospital stays and improve outcomes in patients with COVID-19 pneumonia. The findings suggested that therapeutic concentrations could be achieved safely .
Cancer Research
Chloroquine has been investigated for its potential anticancer properties. It induces apoptosis and inhibits cell proliferation in various cancer cell lines, including breast cancer cells (4T1 mouse model). The compound's ability to inhibit autophagy further supports its role as a potential adjuvant therapy in cancer treatment .
Comparative Data Table
Activity Type | Mechanism | Effective Concentration (EC50) |
---|---|---|
Antimalarial | Inhibition of heme polymerization | N/A |
Antiviral (SARS-CoV-2) | Inhibition of viral entry and glycosylation interference | 1.13 - 5.47 μM |
Antibacterial | Enhancement of ciprofloxacin activity against specific bacterial strains | N/A |
Anticancer | Induction of apoptosis and inhibition of cell proliferation | Varies by cell line |
Properties
CAS No. |
50-63-5 |
---|---|
Molecular Formula |
C18H29ClN3O4P |
Molecular Weight |
417.9 g/mol |
IUPAC Name |
4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;phosphoric acid |
InChI |
InChI=1S/C18H26ClN3.H3O4P/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18;1-5(2,3)4/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21);(H3,1,2,3,4) |
InChI Key |
AEUAEICGCMSYCQ-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.OP(=O)(O)O.OP(=O)(O)O |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.OP(=O)(O)O |
Key on ui other cas no. |
50-63-5 |
Pictograms |
Irritant; Health Hazard |
Purity |
98% |
Related CAS |
69698-56-2, 6384-82-3 |
Synonyms |
arechin; chingamin phosphate; chloroquine bis(dihydrogenphosphate) dihydrate; chloroquine diphosphate; chloroquine diphosphate, (+)-isomer; chloroquine diphosphate, (+-)-isomer; chloroquine diphosphate, (-)-isomer; chloroquine phosphate; delagil; khingamin phosphate; Resochin; unspecified phosphate of chloroquine diphosphate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.